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Compound of Interest

N6-(P-Hydroxyphenethyl)-
Compound Name:
adenosine)

Cat. No.: B13738364

Get Quote

Executive Summary

N6-(p-hydroxyphenethyl)adenosine (Ci1sH21NsOs, MW 387.39), often associated with the
cytokinin family (specifically related to p-Topolin riboside, though distinguished by the phenethyl

vs. benzyl linker), represents a critical class of modified nucleosides with potent biological
activity in cell proliferation and adenosine receptor signaling.

This guide details the Electrospray lonization (ESI) fragmentation behavior of this molecule.[1]
Unlike standard adenosine, the N6-substitution introduces a competitive fragmentation channel
driven by the stability of the phenolic side chain. We provide a validated LC-MS/MS protocol, a
mechanistic breakdown of ion formation, and diagnostic transitions for high-sensitivity
guantification.

Chemical Identity & Properties
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Property Detail

Compound Name N6-(p-hydroxyphenethyl)adenosine
Systematic Name N-(4-hydroxyphenethyl)adenosine
Formula C18H21Ns0s

Monoisotopic Mass 387.1543 Da

Precursor lon m/z 388.16

Adenosine core modified at N6 with a 2-(4-
Key Structural Feature
hydroxyphenyl)ethyl group.[2]

Fragmentation Mechanism & Pathway Analysis[4][5]

The fragmentation of N6-(p-hydroxyphenethyl)adenosine under Collision-Induced Dissociation
(CID) follows a hierarchical bond cleavage driven by proton affinity (PA) and charge
localization.

Primary Fragmentation: Glycosidic Bond Cleavage

Upon protonation (likely at N1 of the adenine ring), the most energetically favorable pathway is
the cleavage of the N-glycosidic bond between the N9 position of the base and the C1' of the
ribose.

e Transition: m/z 388.16

m/z 256.12

e Neutral Loss: 132 Da (Ribose, CsHsOa4)

e Product: Protonated N6-(p-hydroxyphenethyl)adenine base

Secondary Fragmentation: N6-Substituent Cleavage

The base ion (m/z 256) undergoes further fragmentation at the exocyclic nitrogen (N6).
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e Transition: m/z 256.12

m/z 136.06

e Mechanism: Proton transfer to the N6 nitrogen followed by inductive cleavage of the N-C
bond. This releases the side chain as a neutral styrene derivative or radical, leaving the
protonated adenine core.

e Product: Protonated Adenine

Tertiary Diagnostic Fragments (Side Chain)

High collision energies reveal fragments specific to the p-hydroxyphenethyl moiety.
e m/z 121.06:p-hydroxyphenethyl cation (

). Formed if the charge remains on the side chain.

e m/z 107.05:p-hydroxybenzyl cation (

). Formed via

-cleavage of the side chain.

Fragmentation Pathway Diagram
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Precursor lon

[M+H]+ m/z 388.16

eutral Loss: Ribose (-132 Da)
Low CE (15-20 eV)
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Click to download full resolution via product page

Caption: Hierarchical fragmentation pathway of N6-(p-hydroxyphenethyl)adenosine under ESI-
CID conditions.

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for trace analysis in biological matrices (plasma, plant extract, or cell
culture media).

Sample Preparation

Objective: Maximize recovery while removing protein and salt interferences.

o Extraction: Add 300 pL of ice-cold Methanol/Formic Acid (99:1 v/v) to 100 pL of sample.
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o Precipitation: Vortex for 30s, incubate at -20°C for 20 min.
e Centrifugation: 14,000 x g for 10 min at 4°C.

o Reconstitution: Evaporate supernatant under Nz; reconstitute in 100 uL Mobile Phase A.

LC Conditions (Reverse Phase)

e Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 um).
o Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

e Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Flow Rate: 0.3 mL/min.

o Gradient:

[e]

0-1 min: 2% B (Isocratic hold for polar retention)

1-6 min: 2%

[e]

50% B (Linear gradient)

o

6-7 min: 95% B (Wash)

[¢]

7-9 min: 2% B (Re-equilibration)

MS Parameters (ESI Positive Mode)

e Source: Electrospray lonization (ESI).[1][3][4]
o Capillary Voltage: 3.0 kV.
e Desolvation Temp: 450°C.

o Cone Voltage: 30 V (Optimized for precursor transmission).

MRM Transitions Table
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Transition Precursor Collision
Product (m/z) Purpose

Type (m/z) Energy (eV)

Primary
guantification
(High
abundance)

Quantifier 388.2 256.1 20

Structural

Qualifier 1 388.2 136.1 35 confirmation
(Adenine core)

Side-chain
Quialifier 2 388.2 121.1 40 confirmation
(Phenethyl)

Results & Discussion: Interpreting the Spectra
The "Base lon" Dominance

In virtually all ESI spectra of N6-substituted adenosines, the loss of the ribose sugar is the most
facile reaction. The ion at m/z 256 will likely be the base peak (100% relative abundance) at
low-to-moderate collision energies. This is due to the lability of the hemiaminal ether linkage in
the nucleoside under acidic conditions provided by the mobile phase and the ESI droplet

environment.

Distinguishing Isomers

The specific fragmentation of the side chain allows differentiation from isomers like p-Topolin

riboside (N6-(4-hydroxybenzyl)adenosine).
o Target (Phenethyl): Side chain mass = 121 Da (

)-

e Isomer (Benzyl): Side chain mass = 107 Da (
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« Differentiation: While both yield the m/z 136 adenine core, the neutral loss from the base ion
(m/z 256) to the adenine core (m/z 136) is 120 Da for the phenethyl derivative, whereas it is
106 Da for the benzyl derivative.

Mechanistic Insight: The Proton Sponge Effect

Adenosine derivatives possess multiple protonation sites (N1, N3, N7). However, N1 is the
most basic. Protonation at N1 destabilizes the glycosidic bond (N9-C1'), facilitating the neutral
loss of ribose. The presence of the electron-donating hydroxyl group on the phenethyl ring may
stabilize the charge on the side chain fragment (m/z 121) at high energies, a feature not seen
in unsubstituted phenethyladenosines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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